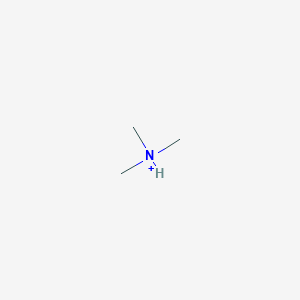

Trimethylazanium

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H10N+ |

|---|---|

Molecular Weight |

60.12 g/mol |

IUPAC Name |

trimethylazanium |

InChI |

InChI=1S/C3H9N/c1-4(2)3/h1-3H3/p+1 |

InChI Key |

GETQZCLCWQTVFV-UHFFFAOYSA-O |

SMILES |

C[NH+](C)C |

Canonical SMILES |

C[NH+](C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Trimethylazanium-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel compounds containing the trimethylazanium moiety, a key functional group in various biologically active molecules. This document details synthetic methodologies, presents quantitative data from recent studies, and illustrates relevant biological pathways to support researchers in the fields of medicinal chemistry and drug development.

Core Synthetic Methodologies

The primary and most versatile method for the synthesis of this compound-containing compounds is the Menschutkin reaction . This reaction involves the quaternization of a tertiary amine with a methyl halide, typically methyl iodide, to form the corresponding quaternary ammonium salt. However, the synthesis of novel and functionalized this compound compounds often requires multi-step procedures to first construct a suitable precursor containing a tertiary amine.

Recent research has focused on incorporating the this compound group into a variety of molecular scaffolds to develop new therapeutic agents, functionalized polymers, and other advanced materials. Below are detailed experimental protocols for the synthesis of representative novel this compound-containing compounds.

Experimental Protocols

Protocol 1: Synthesis of Dodecyl Trimethyl Ammonium Sulphate (Antimicrobial Agent)

This protocol describes the synthesis of a simple long-chain quaternary ammonium salt with demonstrated antimicrobial activity.

-

Materials: 1-Dodecylamine, Chloroform, Sodium Sulphate, Dimethyl Sulphate, Methanol, Ethanol.

-

Procedure:

-

Dissolve 1-dodecylamine (0.0539 mol) in 20 mL of chloroform.

-

Reflux the mixture at 50°C with stirring and add a small quantity of sodium sulphate.

-

After 30 minutes, carefully add dimethyl sulphate (0.2158 mol) to the mixture and maintain the reflux for 6 hours.

-

Remove the solvent under reduced pressure.

-

Co-evaporate the residue four times with methanol to obtain a white solid.

-

Recrystallize the solid from ethanol to yield the final product, Dodecyl Trimethyl Ammonium Sulphate.[1]

-

Protocol 2: Synthesis of Cationic Poly((3-acrylamidopropyl)trimethylammonium chloride) (Functional Polymer)

This protocol details the synthesis of a polymer with pendant trimethylammonium groups via Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP).

-

Materials: (3-acrylamidopropyl)trimethylammonium chloride (AMPTMA) monomer, Water, Ethanol, Cu(0), Soluble copper catalyst (e.g., CuBr2), Me6TREN ligand.

-

Procedure:

-

Prepare a solution of the AMPTMA monomer in a mixture of water and ethanol.

-

Add the soluble copper catalyst and an excess of the Me6TREN ligand to the solution.

-

Introduce Cu(0) to the reaction mixture to initiate polymerization.

-

Conduct the polymerization at room temperature.

-

The reaction progress can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) to determine monomer conversion.

-

The resulting polymer can be purified by dialysis to remove unreacted monomer and catalyst.[2][3]

-

Protocol 3: Synthesis of Choline Phenylacetate (Choline-Based Ionic Liquid)

This protocol outlines the synthesis of a choline-based ionic liquid through a neutralization reaction.

-

Materials: Choline hydroxide, Phenylacetic acid, Distilled water, Toluene.

-

Procedure:

-

Dissolve phenylacetic acid (0.025 mol) in 60 mL of distilled water with heating.

-

Slowly add the phenylacetic acid solution to 0.025 mol of choline hydroxide.

-

Stir the mixture continuously for 12 hours at room temperature.

-

Remove the solvent using a rotary evaporator, followed by vacuum drying at 70°C for 24 hours.

-

For purification, wash the sample with toluene three times.

-

Remove the residual solvent by vacuum drying at 65°C for 24 hours to obtain the final product.[4]

-

Quantitative Data Summary

The following tables summarize the quantitative data, primarily percentage yields, for the synthesis of various novel this compound-containing compounds as reported in the cited literature.

| Compound Name | Synthetic Method | Reported Yield (%) | Reference |

| Dodecyl Trimethyl Ammonium Sulphate | Quaternization of dodecylamine with dimethyl sulfate | 51.5 | [1] |

| 5-Carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylpentan-1-aminium bromide | Menschutkin Reaction | 68.8 | [5] |

| 10-Carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethyldecan-1-aminium bromide | Menschutkin Reaction | 53.2 | [5] |

| N-(2-(methacryloyloxy)ethyl)-N,N-dimethyl-11-(trimethoxysilyl)undecan-1-aminium bromide | Menschutkin Reaction | 36.0 | [5] |

Biological Signaling Pathways

The biological activity of this compound-containing compounds is often linked to their structural similarity to endogenous molecules like choline and acetylcholine. Understanding these pathways is crucial for the rational design of novel therapeutic agents.

Choline Metabolism

Choline is an essential nutrient that serves as a precursor for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipids phosphatidylcholine and sphingomyelin. The metabolic pathway of choline is complex and central to various cellular functions.

Caption: Simplified choline metabolism pathway leading to the synthesis of acetylcholine and phosphatidylcholine.

Acetylcholinesterase Inhibition

Many this compound-containing compounds are designed to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism used in the treatment of conditions like Alzheimer's disease.

Caption: Mechanism of acetylcholinesterase inhibition by a this compound-containing compound.

CDK4/6-Rb Pathway in Cancer

Recent drug development efforts have explored the use of novel this compound-containing compounds as anticancer agents. One of the key pathways involved in cell cycle regulation and a target for cancer therapy is the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. Dysregulation of this pathway is common in many cancers.

Caption: The CDK4/6-Rb pathway and the inhibitory action of a novel this compound-containing compound.

References

- 1. Synthesis and Evaluation of the Antimicrobial Activity of Dodecyl Trimethyl Ammonium and N-(N, N-Dimethylamino) Propyl Glucosylamine : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of cationic poly((3-acrylamidopropyl)trimethylammonium chloride) by SARA ATRP in ecofriendly solvent mixtures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. akademiabaru.com [akademiabaru.com]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Trimethylazanium Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trimethylazanium moiety, the core functional group of choline, serves as a crucial structural motif in a diverse array of medicinally important compounds. Its permanent positive charge and tetrahedral geometry impart unique physicochemical properties that are exploited in the design of novel therapeutics targeting a wide range of diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated significant potential across multiple therapeutic areas, primarily as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.

Enzyme Inhibition: A Focus on Neurological and Metabolic Disorders

A prominent application of this compound-containing compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors effectively increase cholinergic transmission in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. The this compound group plays a critical role in binding to the anionic site of the cholinesterase active site.

Beyond neurodegenerative diseases, choline analogs are also being investigated as inhibitors of choline kinase (ChoK), an enzyme often overexpressed in cancer cells. Inhibition of ChoK disrupts the synthesis of phosphatidylcholine, a key component of cell membranes, thereby impeding tumor growth.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quaternary ammonium compounds (QACs), a broad class of molecules featuring a this compound or analogous core, are widely utilized as disinfectants and antiseptics. Their cationic nature facilitates interaction with and disruption of the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death. The antimicrobial efficacy of these compounds is significantly influenced by the length of the alkyl chains attached to the nitrogen atom.

Anticancer Potential: Targeting Cancer Cell Metabolism and Proliferation

Emerging research has highlighted the promising anticancer properties of novel this compound derivatives. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the upregulation of pro-apoptotic proteins and the disruption of key signaling pathways involved in cell proliferation. The altered choline metabolism in cancer cells presents a key vulnerability that can be exploited by rationally designed this compound-based drugs. Some derivatives have shown potent anti-proliferative activities against a range of human cancer cell lines.

Antiparasitic Activity

Recent studies have also explored the potential of this compound derivatives as agents against various parasites. For instance, certain 1,2,3-triazolium salts, which incorporate a quaternary nitrogen, have shown promising activity against different species of Leishmania.

Quantitative Bioactivity Data

The biological activity of this compound derivatives is quantified using various in vitro assays. The data presented in the following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for representative compounds against different targets and organisms.

| Compound Class | Derivative | Target/Organism | Bioactivity (IC50/MIC) | Reference |

| Antimicrobial Agents | ||||

| Quaternary Ammonium Compound | Benzalkonium Chloride (C12) | Staphylococcus aureus | 2 µg/mL | [Not specified] |

| Quaternary Ammonium Compound | Benzalkonium Chloride (C14) | Staphylococcus aureus | 1 µg/mL | [Not specified] |

| Quaternary Ammonium Compound | Benzalkonium Chloride (C16) | Staphylococcus aureus | 2 µg/mL | [Not specified] |

| Quaternary Ammonium Compound | Benzalkonium Chloride (C12) | Escherichia coli | 32 µg/mL | [Not specified] |

| Quaternary Ammonium Compound | Benzalkonium Chloride (C14) | Escherichia coli | 16 µg/mL | [Not specified] |

| Quaternary Ammonium Compound | Benzalkonium Chloride (C16) | Escherichia coli | 16 µg/mL | [Not specified] |

| Anticancer Agents | ||||

| Aliphatic Amido-Quaternary Ammonium Salt | Compound 3i | Human Cancer Cell Lines | Potent anti-proliferative activity | [1] |

| Quaternary Ammonium Surfactant | DMM-11 | Melanoma A375 | IC50: 0.01875 mg/mL | [2] |

| Quaternary Ammonium Surfactant | DMPM-11 | Melanoma A375 | IC50: 0.0156 mg/mL | [2] |

| Quaternary Ammonium Surfactant | DMGM-14 | Melanoma A375 | IC50: 0.00195 mg/mL | [2] |

| Quaternary Ammonium Surfactant | DMM-11 | Colon Adenocarcinoma HT-29 | IC50: 0.125 mg/mL | [2] |

| Quaternary Ammonium Surfactant | DMPM-11 | Colon Adenocarcinoma HT-29 | IC50: 0.125 mg/mL | [2] |

| Quaternary Ammonium Surfactant | DMGM-14 | Colon Adenocarcinoma HT-29 | IC50: 0.0156 mg/mL | [2] |

| β-Pinene Quaternary Ammonium Salt | Compound 93a | Fungi | IC50: 4.50 - 33.76 µg/mL | [3] |

| Antiparasitic Agents | ||||

| 1,2,3-Triazolium Salt | Compound 39 | Leishmania infantum (axenic amastigotes) | EC50: 4.8 µM | [4] |

| [5][6][7]triazolo[1,5-a]pyridinium salt | Compound 40 | Leishmania infantum (promastigotes) | IC50: 6.3 - 9.1 µM | [4] |

| [5][6][7]triazolo[1,5-a]pyridinium salt | Compound 40 | Leishmania infantum (intracellular amastigotes) | IC50: 5.3 - 13.4 µM | [4] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are underpinned by their interactions with specific biological pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Acetylcholine Neurotransmission

In the central nervous system, acetylcholine (ACh) released from presynaptic neurons binds to postsynaptic muscarinic and nicotinic receptors, propagating the nerve impulse. Acetylcholinesterase (AChE) in the synaptic cleft rapidly hydrolyzes ACh to terminate the signal. AChE inhibitors containing a this compound moiety block this hydrolysis, leading to an accumulation of ACh and enhanced cholinergic signaling.

Choline Metabolism in Cancer Cells

Cancer cells exhibit altered choline metabolism, characterized by increased uptake of choline and its conversion to phosphocholine, catalyzed by choline kinase (ChoK). Phosphocholine is a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes required for rapid cell proliferation. This compound-based ChoK inhibitors can block this pathway, leading to decreased phosphatidylcholine synthesis and ultimately, apoptosis.

Experimental Protocols

General Synthesis of Quaternary Ammonium Salts (Menschutkin Reaction)

The most common method for the synthesis of quaternary ammonium salts is the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.

Procedure:

-

Dissolve the tertiary amine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, acetone, or ethanol).

-

Add the alkyl halide (1.0-1.2 equivalents) to the solution.

-

The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the quaternary ammonium salt often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure quaternary ammonium salt.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

A serial two-fold dilution of the this compound derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Positive (microorganism in broth without the compound) and negative (broth only) controls are included on each plate.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for acetylcholinesterase inhibitors.

Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add a buffer solution (e.g., phosphate buffer, pH 8.0), the test compound (this compound derivative) at various concentrations, and a solution of acetylcholinesterase.

-

The plate is incubated for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

The reaction is initiated by adding the substrate, acetylthiocholine iodide, and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

The absorbance of the yellow product is measured over time using a microplate reader at a wavelength of 412 nm.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC50 value is then determined from the dose-response curve.

Conclusion

This compound derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their unique structural and electronic properties have enabled the development of effective enzyme inhibitors, antimicrobial agents, and promising anticancer and antiparasitic drug candidates. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more potent therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers to build upon in their quest for innovative drug development.

References

- 1. Synthesis and biological evaluation of novel aliphatic amido-quaternary ammonium salts for anticancer chemotherapy: part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Choline metabolism and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Trimethylazanium (Choline) in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylazanium, commonly known as choline, is an essential quaternary ammonium salt that serves as a fundamental building block for a multitude of metabolic processes vital to human health.[1] It is a critical precursor for the synthesis of the neurotransmitter acetylcholine, the major membrane phospholipids phosphatidylcholine and sphingomyelin, and the methyl donor betaine.[2][3] Choline's involvement extends through lipid metabolism, one-carbon metabolism, and cell signaling, underscoring its importance in maintaining cellular structure and function. This technical guide provides a comprehensive overview of the metabolic pathways involving choline, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its intricate signaling networks. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of choline's biological significance and its implications in health and disease.

Introduction

Choline's journey from a dietary component to a recognized essential nutrient has been marked by a growing appreciation of its multifaceted roles in cellular metabolism.[1] Although the human body can synthesize choline de novo via the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, the quantities produced are insufficient to meet metabolic demands, necessitating dietary intake.[1] Choline's metabolic fate is diverse, with three primary pathways dictating its utilization: phosphorylation to synthesize phospholipids, acetylation to produce acetylcholine, and oxidation to form betaine. These pathways are intricately regulated and interconnected, highlighting a complex network that influences everything from neuronal communication to hepatic lipid transport and epigenetic regulation.

Quantitative Data on Choline and its Metabolites

The concentration of choline and its derivatives varies significantly across different tissues and biological fluids, reflecting their diverse functional roles. The following tables summarize key quantitative data to provide a comparative overview.

Table 1: Concentration of Choline and its Major Metabolites in Human Plasma and Tissues

| Compound | Plasma (µmol/L) | Brain (nmol/g wet weight) | Liver (nmol/g wet weight) | Muscle (nmol/g wet weight) |

| Free Choline | 7 - 20[4][5] | 20 - 50 | 100 - 400 | 50 - 150 |

| Phosphocholine | 1 - 5 | 200 - 500 | 1000 - 3000 | 300 - 800 |

| Glycerophosphocholine | 2 - 8 | 300 - 600 | 500 - 1500 | 400 - 1000 |

| Acetylcholine | Not readily detectable | 10 - 25 | Not applicable | Not applicable |

| Betaine | 20 - 60 | Variable | High | Variable |

| Phosphatidylcholine | 1500 - 2500 | High | High | Moderate |

| Sphingomyelin | 150 - 400 | High | Moderate | Moderate |

Note: Tissue concentrations can vary based on species, age, and dietary status. The data presented are approximate ranges compiled from various sources.

Table 2: Phospholipid Composition of Different Cellular Membranes (% of total phospholipid)

| Membrane | Phosphatidylcholine (PC) | Sphingomyelin (SM) | Phosphatidylethanolamine (PE) | Other Phospholipids |

| Erythrocyte (Outer leaflet) | ~21% | ~20% | ~7% | ~2% |

| Myelin | ~10% | ~8% | ~20% | ~62% |

| Mitochondrial (Inner) | ~40% | <1% | ~35% | ~25% |

| Endoplasmic Reticulum | ~55% | ~5% | ~20% | ~20% |

Data adapted from various sources. The lipid composition of membranes is dynamic and can be influenced by cellular conditions.

Table 3: Kinetic Parameters of Key Enzymes in Choline Metabolism

| Enzyme | Substrate(s) | Km | Vmax | Source Organism/Tissue |

| Choline Kinase (CK) | Choline | 10 - 100 µM | Variable | Human, Rat Liver |

| ATP | 100 - 500 µM | |||

| CTP:phosphocholine cytidylyltransferase (CCT) | Phosphocholine | 100 - 300 µM | Variable | Human, Rat Liver |

| CTP | 50 - 200 µM | |||

| Choline phosphotransferase (CPT) | CDP-choline | 20 - 60 µM | Variable | Human, Rat Liver |

| Diacylglycerol (DAG) | 10 - 40 µM | |||

| Phosphatidylethanolamine N-methyltransferase (PEMT) | Phosphatidylethanolamine | 50 - 200 µM | Variable | Human, Rat Liver |

| S-adenosylmethionine (SAM) | 10 - 50 µM | |||

| Choline Oxidase | Choline | 0.5 - 2 mM | Variable | Rat Liver |

| Choline Acetyltransferase (ChAT) | Choline | 0.41 mM[6] | 4.5 (relative Vf/Vr)[6] | Human Placenta |

| Acetyl-CoA | 11.9 µM[6] |

Km and Vmax values are approximate and can vary depending on assay conditions and enzyme purity.

Core Metabolic Pathways

This compound (choline) is metabolized through three principal pathways: the CDP-choline pathway for phosphatidylcholine synthesis, the PEMT pathway for de novo choline synthesis, and the oxidation pathway for betaine production.

The CDP-Choline Pathway (Kennedy Pathway)

The primary route for phosphatidylcholine (PC) synthesis in most cells is the CDP-choline pathway. This pathway is crucial for the formation of cellular membranes.

Regulation of the CDP-Choline Pathway: The rate-limiting step in this pathway is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT).[7] CCT activity is regulated by both transcriptional mechanisms, involving sterol regulatory element-binding proteins (SREBPs), and post-transcriptional mechanisms, including its translocation to lipid membranes.[8][9]

The Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway

The liver is the primary site for the de novo synthesis of choline through the PEMT pathway. This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form phosphatidylcholine (PC).

Regulation of the PEMT Pathway: The expression of the PEMT gene is regulated by transcription factors such as activator protein 1 (AP-1) and Sp1.[10] Estrogen is a positive regulator of PEMT transcription in hepatocytes.[10][11] PEMT activity is also influenced by the availability of its substrates, PE and S-adenosylmethionine (SAM).[10]

Choline Oxidation and One-Carbon Metabolism

In the mitochondria, choline can be oxidized to betaine, a critical methyl donor in one-carbon metabolism. Betaine participates in the remethylation of homocysteine to methionine.

Clinical Significance: By providing methyl groups for the conversion of homocysteine to methionine, choline, through betaine, plays a role in regulating homocysteine levels. Elevated homocysteine is a risk factor for cardiovascular disease.[4][12][13][14]

Acetylcholine Synthesis and Degradation

In cholinergic neurons, choline is a direct precursor for the synthesis of the neurotransmitter acetylcholine (ACh), a process catalyzed by choline acetyltransferase (ChAT).

Neurological Importance: Acetylcholine is essential for numerous functions in both the central and peripheral nervous systems, including muscle contraction, memory, and attention.[15][16][17]

Experimental Protocols

Accurate quantification of choline and its metabolites, as well as the assessment of related enzyme activities, are crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of Choline and its Metabolites by LC/MS/MS

This protocol describes a general method for the simultaneous quantification of choline, betaine, and other metabolites in plasma or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).

Materials:

-

LC/MS/MS system (e.g., with electrospray ionization - ESI)

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid

-

Internal standards (e.g., deuterated choline, deuterated betaine)

-

Plasma or tissue homogenate samples

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard mix (containing deuterated analogs of the analytes of interest).

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC Separation:

-

Inject 10 µL of the reconstituted sample onto the C18 column.

-

Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

A typical gradient could be: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B.

-

-

MS/MS Detection:

-

Perform detection using an ESI source in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its internal standard.

-

Choline Kinase Activity Assay (Coupled Enzyme Assay)

This protocol describes a spectrophotometric method to measure choline kinase (CK) activity by coupling the production of ADP to the oxidation of NADH.[18]

Materials:

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 1 mM ATP)

-

Choline solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Cell or tissue lysate

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing reaction buffer, PEP, NADH, PK, and LDH.

-

Initiate the Reaction: Add the cell or tissue lysate to the cuvette and incubate for 5 minutes at 37°C to allow for the consumption of any endogenous pyruvate.

-

Start the Assay: Add the choline solution to initiate the choline kinase reaction.

-

Measure Absorbance: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the choline kinase activity.

-

Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Phosphatidylethanolamine N-methyltransferase (PEMT) Activity Assay (Radiometric Assay)

This protocol outlines a radiometric method to measure PEMT activity by quantifying the incorporation of a radiolabeled methyl group from S-adenosylmethionine (SAM) into phosphatidylethanolamine (PE).

Materials:

-

[³H]-S-adenosylmethionine

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.2, 2 mM DTT)

-

Phosphatidylethanolamine (PE) liposomes

-

Liver microsomes or purified PEMT

-

Chloroform/methanol (2:1, v/v)

-

Scintillation counter and vials

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, PE liposomes, and liver microsomes.

-

Initiate the Reaction: Add [³H]-SAM to start the reaction.

-

Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the Reaction: Terminate the reaction by adding chloroform/methanol (2:1).

-

Extract Lipids: Vortex the mixture and centrifuge to separate the phases.

-

Quantify Radioactivity: Transfer the lower organic phase (containing the radiolabeled phospholipids) to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate Activity: Determine the amount of [³H] incorporated into the lipid fraction to calculate the PEMT activity.

Conclusion

This compound (choline) is a cornerstone of cellular metabolism, with its influence extending across membrane structure, neurotransmission, and methyl group donation. The intricate network of pathways involving choline is tightly regulated, and disruptions in its metabolism are implicated in a range of pathologies, from non-alcoholic fatty liver disease to neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced roles of choline in health and disease. A deeper understanding of these metabolic pathways will undoubtedly pave the way for novel therapeutic strategies targeting choline-dependent processes.

References

- 1. Choline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. m.youtube.com [m.youtube.com]

- 6. genecards.org [genecards.org]

- 7. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the CDP-choline pathway by sterol regulatory element binding proteins involves transcriptional and post-transcriptional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 11. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Choline supplemented as phosphatidylcholine decreases fasting and postmethionine-loading plasma homocysteine concentrations in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioengineer.org [bioengineer.org]

- 14. Dietary Choline and Betaine Intakes and Risk of Cardiovascular Diseases: Review of Epidemiological Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Acetylcholine - Wikipedia [en.wikipedia.org]

- 18. Phosphatidylethanolamine-N-methyltransferase activity and dietary choline regulate liver-plasma lipid flux and essential fatty acid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous osmoprotectants: A Technical Guide to Trimethylazanium Salts in Marine Algae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, analysis, and physiological significance of trimethylazanium salts, a class of quaternary ammonium compounds, in marine algae. These compounds, often referred to as betaines, play a crucial role in the adaptation of seaweeds to the harsh marine environment and are of growing interest for their potential applications in agriculture, pharmacology, and drug development. This document summarizes the current scientific knowledge on the quantitative distribution of these salts, details the methodologies for their extraction and analysis, and explores their physiological roles, particularly in stress response.

Quantitative Distribution of this compound Salts in Marine Algae

Marine algae synthesize and accumulate a variety of this compound salts, with concentrations varying significantly between species, geographical location, and season. The most commonly reported of these compounds include glycine betaine, γ-aminobutyric acid betaine (GAB), δ-aminovaleric acid betaine (AVAB), and laminine. The following table summarizes the quantitative data on the presence of these salts in several species of brown and red algae.

| Algal Species | Phylum | This compound Salt | Concentration (% of dry weight) | Reference |

| Ascophyllum nodosum | Phaeophyta (Brown Algae) | Glycine betaine | 0.001 - 0.002 | [1][2] |

| γ-Aminobutyric acid betaine | 0.008 - 0.014 | [1][2][3] | ||

| δ-Aminovaleric acid betaine | 0.002 - 0.005 | [1][2] | ||

| Laminine | 0.0003 - 0.001 | [1][2] | ||

| Fucus spiralis | Phaeophyta (Brown Algae) | Glycine betaine | Present (major component) | [4] |

| γ-Aminobutyric acid betaine | Present (major component) | [4] | ||

| Fucus vesiculosus | Phaeophyta (Brown Algae) | Glycine betaine | Present (major component) | [4] |

| γ-Aminobutyric acid betaine | Present (major component) | [4] | ||

| Laminaria digitata | Phaeophyta (Brown Algae) | Trigonelline | Present | [5] |

| Laminaria hyperborea | Phaeophyta (Brown Algae) | Trigonelline | Present | [5] |

| Gelidium sesquipedale | Rhodophyta (Red Algae) | Glycine betaine | Present | [4] |

| γ-Aminobutyric acid betaine | Present | [4] | ||

| α-Alanine betaine | Present | [4] | ||

| Ulva lactuca | Chlorophyta (Green Algae) | Glycine betaine | Present | [4] |

| α-Alanine betaine | Present | [4] | ||

| Pyropia yezoensis | Rhodophyta (Red Algae) | Glycine betaine | Increases under dehydration stress | [6][7] |

Experimental Protocols

The accurate quantification of this compound salts in marine algae requires robust and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for this purpose. Below are detailed methodologies for the extraction and analysis of these compounds.

Sample Preparation and Extraction

-

Harvesting and Storage : Immediately after harvesting, freeze the algal material in liquid nitrogen to halt metabolic processes. The frozen samples should be ground to a fine powder using a pre-chilled mortar and pestle. The resulting powder can be stored at -80°C until extraction.

-

Extraction :

-

Weigh approximately 40-50 mg of the frozen algal powder into a 1.5 mL microcentrifuge tube.

-

Add 1 mL of Milli-Q grade water and subject the sample to a freeze-thaw cycle (freeze in liquid nitrogen, then thaw at 40°C for 20 minutes).

-

Incubate the samples overnight at 4°C to ensure complete extraction.

-

For dried seaweed extracts, reconstitute the sample in water before proceeding.

-

-

Clarification : Centrifuge the samples at 14,000 x g for 5 minutes at 4°C. Carefully collect the clear supernatant. The extraction can be repeated on the pellet, and the supernatants pooled for higher recovery.

Sample Cleanup using Solid-Phase Extraction (SPE)

For complex matrices like seaweed extracts, a cleanup step is often necessary to remove interfering compounds.

-

SPE Cartridge Conditioning : Use a C18 SPE cartridge. Precondition the cartridge by washing with 5 mL of methanol followed by 15 mL of 0.2% formic acid/5 mM ammonium formate solution.

-

Sample Loading and Elution : Load the clarified algal extract onto the conditioned SPE cartridge.

-

Elution of Betaines : Elute the this compound salts with 15 mL of 0.2% formic acid/5 mM ammonium formate.

-

Drying and Reconstitution : Evaporate the collected fraction to dryness under a stream of nitrogen gas. Reconstitute the dried residue in a known volume (e.g., 2.0 mL) of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation :

-

HPLC System : An Agilent 1100 HPLC system or equivalent.

-

Column : A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating these polar compounds.

-

Mobile Phase : A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

-

-

Mass Spectrometric Detection :

-

Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Sciex API 4000) is used for its high sensitivity and selectivity.

-

Ionization Mode : Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used to quantify the target analytes. The precursor-to-product ion transitions for common this compound salts are as follows:

-

Glycine betaine: 118.2 > 58.2 m/z

-

δ-Aminovaleric acid betaine: 159.9 > 101.1 m/z

-

γ-Aminobutyric acid betaine: 146.1 > 87.0 m/z

-

Laminine: 188.9 > 83.9 m/z

-

-

Visualizing Experimental and Physiological Processes

To better illustrate the key processes described in this guide, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for the extraction and quantification of this compound salts from marine algae.

Physiological Role in Stress Response

While a classical signaling pathway involving this compound salts in marine algae has not been fully elucidated, their role as crucial osmolytes in response to environmental stress is well-documented. These compounds are instrumental in maintaining cellular turgor and protecting macromolecules from the denaturing effects of high salinity and dehydration.

The accumulation of this compound salts is a key strategy for marine algae to cope with osmotic stress. When exposed to hyperosmotic conditions, such as high salinity or desiccation during low tide, algal cells increase the intracellular concentration of these compatible solutes. This helps to balance the osmotic potential across the cell membrane, preventing water loss and maintaining cellular functions. Glycine betaine, in particular, has been shown to protect and stabilize the quaternary structure of proteins and enzymes under these stressful conditions.[6]

Caption: Role of this compound salts in the osmotic stress response of marine algae.

References

- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 2. researchgate.net [researchgate.net]

- 3. Improved methods of analysis for betaines in Ascophyllum nodosum and its commercial seaweed extracts - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 4. sciencepress.mnhn.fr [sciencepress.mnhn.fr]

- 5. Betaine yields from marine algal species utilized in the preparation of seaweed extracts used in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Trimethylazanium Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of trimethylazanium compounds, a class of molecules with significant relevance in biological systems and drug development. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document offers structured data, detailed experimental protocols, and visual workflows to aid in the characterization and quantification of these important compounds.

Introduction to this compound Compounds

This compound compounds are characterized by a quaternary ammonium group with three methyl substituents. This structural motif is present in a variety of biologically crucial molecules, including neurotransmitters, essential nutrients, and metabolic intermediates. Their roles in cellular signaling, lipid metabolism, and disease pathways make them important targets in pharmaceutical research and clinical diagnostics. Key examples include acetylcholine, choline, carnitine, trimethylglycine (betaine), and trimethylamine N-oxide (TMAO).

Accurate identification and quantification of these compounds are paramount for understanding their function and for the development of novel therapeutics. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed structural and quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective technique for the structural elucidation and quantification of this compound compounds in various matrices, from pure substances to complex biological samples.

Quantitative ¹H and ¹³C NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for several key this compound compounds. These values are typically referenced to tetramethylsilane (TMS) at 0.00 ppm. Note that chemical shifts can be influenced by the solvent, pH, and temperature.

Table 1: ¹H NMR Chemical Shifts (δ) of Selected this compound Compounds

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

| Acetylcholine Chloride | -N⁺(CH₃)₃ | ~3.56 | Singlet |

| -CH₂-N⁺- | ~4.17 | Multiplet | |

| -O-CH₂- | ~4.60 | Multiplet | |

| -C(=O)-CH₃ | ~2.13 | Singlet | |

| Choline Chloride | -N⁺(CH₃)₃ | ~3.21 | Singlet |

| -CH₂-N⁺- | ~3.51 | Multiplet | |

| -CH₂-OH | ~4.06 | Multiplet | |

| L-Carnitine | -N⁺(CH₃)₃ | ~3.22 | Singlet |

| -CH₂-N⁺- | ~3.42 | Multiplet | |

| -CH(OH)- | ~4.56 | Multiplet | |

| -CH₂-COOH | ~2.43 | Multiplet | |

| Trimethylglycine (Betaine) | -N⁺(CH₃)₃ | ~3.27 | Singlet |

| -CH₂- | ~3.91 | Singlet | |

| Trimethylamine N-oxide (TMAO) | -N⁺(CH₃)₃ | ~3.25 | Singlet |

Table 2: ¹³C NMR Chemical Shifts (δ) of Selected this compound Compounds

| Compound | Carbon Atom | Chemical Shift (ppm) |

| Acetylcholine Chloride | -N⁺(C H₃)₃ | ~54.5 |

| -C H₂-N⁺- | ~59.2 | |

| -O-C H₂- | ~65.8 | |

| -C (=O)-CH₃ | ~171.2 | |

| -C(=O)-C H₃ | ~20.8 | |

| Choline Chloride | -N⁺(C H₃)₃ | ~54.1 |

| -C H₂-N⁺- | ~67.5 | |

| -C H₂-OH | ~55.8 | |

| L-Carnitine | -N⁺(C H₃)₃ | ~56.8 |

| -C H₂-N⁺- | ~73.9 | |

| -C H(OH)- | ~66.8 | |

| -C H₂-COOH | ~45.7 | |

| -C OOH | ~180.8 | |

| Trimethylglycine (Betaine) | -N⁺(C H₃)₃ | ~54.0 |

| -C H₂- | ~67.2 | |

| -C OO⁻ | ~168.9 | |

| Trimethylamine N-oxide (TMAO) | -N⁺(C H₃)₃ | ~62.2 |

Experimental Protocol: Quantitative ¹H NMR of Trimethylamine N-oxide (TMAO) in Biological Samples

This protocol outlines a general procedure for the quantification of TMAO in serum or plasma, adapted from established methods.[1][2][3]

1. Sample Preparation:

- Thaw frozen serum or plasma samples at room temperature.

- To 200 µL of the sample, add 400 µL of a buffer solution (e.g., phosphate buffer, pH 7.4) containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) and D₂O for field frequency locking.

- The buffer helps to maintain a consistent pH, which is crucial as the chemical shift of the TMAO singlet is pH-dependent.[1][3]

- Vortex the mixture thoroughly for 30 seconds.

- Centrifuge the sample at 12,000 x g for 5 minutes to pellet any precipitated proteins.

- Transfer the supernatant to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

- Pulse Sequence: A one-dimensional ¹H NMR experiment with water suppression is typically used. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be employed to attenuate broad signals from macromolecules like proteins.[3]

- Acquisition Parameters:

- Temperature: 298 K (25 °C)

- Number of Scans: 64-128 (depending on the desired signal-to-noise ratio)

- Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons)

- Acquisition Time: 2-4 seconds

- Spectral Width: 12-16 ppm

3. Data Processing and Quantification:

- Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.

- Manually phase and baseline correct the spectrum.

- Integrate the area of the TMAO singlet (around 3.25 ppm) and the internal standard singlet (e.g., TSP at 0.00 ppm).

- Calculate the concentration of TMAO using the following formula:

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound compounds. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" for these molecules.

Characteristic IR Absorption Bands

Quaternary ammonium salts, the class to which this compound compounds belong, exhibit several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands of this compound Compounds

| Compound | Functional Group Vibration | Wavenumber (cm⁻¹) | Intensity |

| General Quaternary Ammonium | C-N⁺ Stretching | 900 - 980 | Medium-Strong |

| CH₃ Asymmetric Bending in N⁺(CH₃)₃ | ~1485 | Medium | |

| CH₃ Symmetric Bending in N⁺(CH₃)₃ | ~1410 | Medium | |

| Acetylcholine Chloride | C=O Stretching (Ester) | ~1740 | Strong |

| C-O Stretching (Ester) | ~1240 | Strong | |

| Choline Chloride | O-H Stretching (H-bonded) | 3200 - 3400 | Strong, Broad |

| C-O Stretching (Primary Alcohol) | ~1080 | Strong | |

| L-Carnitine | O-H Stretching (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| C=O Stretching (Carboxylic Acid) | ~1725 | Strong | |

| O-H Bending | ~1420 | Medium | |

| Trimethylglycine (Betaine) | C=O Stretching (Carboxylate) | ~1630 | Strong |

| Trimethylamine N-oxide (TMAO) | N-O Stretching | ~937 | Strong |

Note: The appearance of these bands can be influenced by the physical state of the sample (solid or solution) and hydrogen bonding.

Experimental Protocol: IR Analysis of Solid this compound Compounds (KBr Pellet Method)

Many this compound salts are hygroscopic, which requires careful sample handling to prevent interference from water absorption in the IR spectrum.

1. Sample Preparation:

- Drying: Dry the this compound compound and potassium bromide (KBr) powder in an oven at 110 °C for at least 2 hours to remove any adsorbed water. Store them in a desiccator until use.

- Grinding: In a dry agate mortar and pestle, grind approximately 1-2 mg of the dried sample with about 100-200 mg of dried KBr. The mixture should be ground to a fine, homogenous powder to minimize light scattering.

- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. IR Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

- Background Scan: Place the empty pellet holder in the spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

- Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum.

- Acquisition Parameters:

- Spectral Range: 4000 - 400 cm⁻¹

- Resolution: 4 cm⁻¹

- Number of Scans: 16-32

3. Data Analysis:

- Identify the characteristic absorption bands and compare them with reference spectra or the data provided in Table 3 to confirm the identity of the compound and its functional groups.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes related to the analysis and biological relevance of this compound compounds.

Caption: Experimental workflow for quantitative ¹H NMR analysis.

Caption: Metabolic pathway of TMAO formation.

Relevance in Drug Development

The analysis of this compound compounds is crucial in various stages of drug development:

-

Target Identification and Validation: Quantifying endogenous levels of compounds like acetylcholine is fundamental in neuroscience research for validating drug targets related to neurodegenerative diseases.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracking the metabolic fate of drug candidates containing the this compound moiety is essential. For instance, understanding the conversion of a choline-based drug to TMA and TMAO by the gut microbiota can inform its efficacy and potential side effects.

-

Biomarker Discovery: Elevated levels of TMAO have been linked to an increased risk of cardiovascular disease.[1] Therefore, accurate and high-throughput analytical methods, such as the quantitative NMR assay described, are vital for clinical trials and diagnostics.

-

Drug Formulation: IR spectroscopy can be used to assess the stability and purity of drug substances and to study potential interactions with excipients in drug formulations.

Conclusion

NMR and IR spectroscopy are indispensable tools for the in-depth analysis of this compound compounds. This guide provides a foundational framework for researchers, scientists, and drug development professionals, offering standardized data, detailed experimental protocols, and illustrative workflows. By leveraging these spectroscopic techniques, a deeper understanding of the structure, function, and metabolic pathways of these vital compounds can be achieved, ultimately accelerating the development of new and effective therapeutics.

References

Stability of the Trimethylazanium Cation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethylazanium cation, a fundamental quaternary ammonium compound, sees wide application in various fields, including as a structural motif in pharmaceuticals and as a functional group in materials science. Its inherent stability is a critical determinant of its efficacy and safety in these roles. This technical guide provides a comprehensive overview of the stability of the this compound cation, detailing its primary degradation pathways, quantitative stability data, and the experimental and computational methodologies used for its characterization. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with this chemical entity.

Introduction

The this compound cation, [N(CH₃)₃H]⁺, is the simplest tertiary ammonium cation. Its stability is a key factor in applications ranging from its use as a component of anion exchange membranes in fuel cells to its presence in various biologically active molecules. Understanding the factors that govern its stability and the mechanisms by which it degrades is paramount for the rational design of new materials and therapeutics. This guide will delve into the core aspects of this compound cation stability, with a focus on its degradation in alkaline media, a common stress condition in many of its applications.

Degradation Pathways

The this compound cation primarily degrades via two competitive pathways, particularly in the presence of a strong base like hydroxide (OH⁻). These pathways are the Hofmann Elimination and the Nucleophilic Substitution (S N 2) reaction.

Hofmann Elimination

Hofmann elimination is a beta-elimination reaction that occurs when a quaternary ammonium salt with at least one beta-hydrogen is treated with a strong base. In the case of substituted trimethylammonium cations, this pathway leads to the formation of an alkene and trimethylamine. For the unsubstituted this compound cation, which lacks beta-hydrogens on its methyl groups, this specific pathway is not possible. However, for substituted derivatives, it is a major degradation route.

Nucleophilic Substitution (S N 2)

The S N 2 pathway involves the direct attack of a nucleophile, such as a hydroxide ion, on one of the methyl groups of the this compound cation. This results in the displacement of trimethylamine and the formation of methanol. This is a significant degradation pathway for the this compound cation in alkaline environments.

Quantitative Stability Data

Obtaining precise experimental quantitative data specifically for the this compound cation is challenging. Much of the available literature focuses on more complex quaternary ammonium compounds used in specific applications like anion exchange membranes. However, data from closely related compounds and computational studies can provide valuable insights.

| Parameter | Value | Compound | Method |

| C-H Bond Dissociation Energy | 372 kJ/mol | Trimethylamine | Photoacoustic Calorimetry |

| Kinetic Parameters for Degradation | |||

| µₘₐₓ (maximum specific growth rate) | 0.42 h⁻¹ | Tetramethylammonium hydroxide | Aerobic biological degradation |

| Kₛ (half-saturation constant) | 0.8 g/L | Tetramethylammonium hydroxide | Aerobic biological degradation |

| Yₓ/ₛ (biomass yield coefficient) | 0.34 g biomass/g substrate | Tetramethylammonium hydroxide | Aerobic biological degradation |

Experimental Protocols

Stability Assessment by ¹H NMR Spectroscopy

This protocol outlines a method for the quantitative assessment of the alkaline stability of the this compound cation.

4.1.1. Materials and Reagents

-

This compound salt (e.g., trimethylammonium chloride)

-

Potassium hydroxide (KOH)

-

Deuterated methanol (CD₃OD)

-

Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt, DSS)

-

NMR tubes

-

Constant temperature oil bath

4.1.2. Procedure

-

Sample Preparation: Prepare a 1 M KOH solution in deuterated methanol (CD₃OD).

-

Dissolve the this compound salt and the internal standard in the 1 M KOH/CD₃OD solution to a final concentration of 0.05 M and 0.025 M, respectively.

-

Transfer the solution to an NMR tube and flame-seal the tube.

-

Data Acquisition: Acquire an initial ¹H NMR spectrum at time t=0.

-

Place the NMR tube in a constant temperature oil bath pre-heated to the desired temperature (e.g., 80 °C).

-

Acquire ¹H NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signal corresponding to the this compound cation and the signal of the internal standard.

-

The percentage of the cation remaining is calculated by comparing the relative integration of the cation signal to the internal standard signal over time.

Degradation Product Analysis by Pyrolysis Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying the volatile degradation products of this compound salts.

4.2.1. Principle

Quaternary ammonium salts are non-volatile. However, upon injection into a hot GC inlet, they undergo pyrolysis, breaking down into volatile products that can be separated by the gas chromatograph and identified by the mass spectrometer. For this compound, the expected pyrolysis/degradation products are trimethylamine and methyl halides (if the counterion is a halide).

4.2.2. Instrumentation

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Pyrolysis injector or a standard injector operated at a high temperature (e.g., 250-300 °C)

4.2.3. Procedure

-

Sample Preparation: Dissolve the this compound salt in a suitable volatile solvent (e.g., methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the hot GC inlet.

-

GC Separation: Use a suitable GC column and temperature program to separate the pyrolysis products.

-

MS Detection: Acquire mass spectra of the eluting peaks.

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a library of known spectra (e.g., NIST).

Visualizations

Degradation Pathways

The Trimethylazanium Moiety: A Linchpin in Cholinergic Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trimethylazanium group, a quaternary ammonium cation, is the cornerstone of the neurotransmitter acetylcholine and a critical pharmacophore in a vast array of cholinergic agonists and antagonists. Its permanent positive charge and specific steric bulk are fundamental for the molecular recognition and activation of cholinergic receptors, namely the nicotinic and muscarinic receptors. Understanding the structure-activity relationship (SAR) of molecules containing this essential moiety is paramount for the rational design of novel therapeutics targeting the cholinergic system, which is implicated in a wide range of physiological processes and disease states, including Alzheimer's disease, myasthenia gravis, and autonomic dysfunctions.

This technical guide provides a comprehensive overview of the SAR of this compound-containing compounds, with a focus on acetylcholine analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways governed by these molecules.

Structure-Activity Relationship of Acetylcholine Analogs

The seminal work on the SAR of acetylcholine has delineated the critical roles of its three main components: the this compound (onium) group, the ethylene bridge, and the acetyl group. Systematic modifications of these components have provided a deep understanding of the structural requirements for potent interaction with cholinergic receptors.

The Onium Group: An Anchor for Receptor Binding

The positively charged trimethylammonium group is essential for the initial binding of acetylcholine to a negatively charged aspartic acid residue within the binding pocket of both muscarinic and nicotinic receptors.[1] The size of the substituents on the nitrogen atom is critical; the trimethylammonium group is considered optimal for maximal muscarinic activity.[1][2]

-

Substitution on the Nitrogen: Replacing the methyl groups with larger alkyl groups leads to a significant decrease in activity.[1] This is attributed to steric hindrance and a diffusion of the positive charge, which weakens the ionic interaction with the receptor. A progressive decrease in activity is also observed when transitioning from a quaternary ammonium to a tertiary, secondary, or primary amine.[2]

The Ethylene Bridge: A Spacer of Optimal Length

The two-carbon bridge between the onium group and the ester group acts as a crucial spacer. Alterations to this bridge have profound effects on both the potency and the selectivity of the compound.

-

Ing's Rule of Five: For maximal muscarinic activity, there should be no more than five atoms between the nitrogen atom and the terminal hydrogen atom of the acyl group.[1]

-

Methyl Substitution:

-

α-substitution: Introduction of a methyl group on the carbon adjacent to the quaternary nitrogen (α-position) results in a greater reduction in muscarinic activity compared to nicotinic activity.[2]

-

β-substitution: Conversely, a methyl group on the carbon adjacent to the ester group (β-position), as seen in methacholine, leads to a greater reduction in nicotinic activity while retaining strong muscarinic agonism.[2][3] The (S)-enantiomer of methacholine is equipotent with acetylcholine at muscarinic receptors, whereas the (R)-enantiomer is significantly less potent, highlighting the stereoselectivity of the receptor.[2]

-

The Acyloxy Group: A Key Interaction Point

The acetyl group of acetylcholine contributes to the binding affinity through hydrogen bond formation with residues such as threonine and asparagine in the muscarinic receptor.[1]

-

Modification of the Acyl Group: Replacing the acetyl methyl group with larger alkyl groups results in inactive compounds.[2] However, replacement of the ester functionality with a carbamate group, as in carbachol, yields a molecule that is more resistant to hydrolysis by acetylcholinesterase, leading to a longer duration of action.[1][2] Esters of aromatic or higher molecular weight acids often exhibit cholinergic antagonist activity.[2]

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities (Ki) of selected cholinergic compounds for the five subtypes of muscarinic acetylcholine receptors (M1-M5). Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay; a smaller Ki value indicates a higher binding affinity.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Acetylcholine | ~20 | ~200 | ~30 | ~100 | ~40 |

| Carbachol | ~30 | ~300 | ~20 | ~200 | ~50 |

| Methacholine | ~40 | ~1000 | ~50 | ~800 | ~100 |

| Bethanechol | ~100 | ~2000 | ~150 | ~1500 | ~300 |

| Pilocarpine | ~50 | ~300 | ~40 | ~400 | ~80 |

Note: The Ki values presented are approximate and can vary depending on the experimental conditions and tissue source. Data is compiled from various pharmacological studies.

Experimental Protocols

The determination of binding affinities for cholinergic ligands is predominantly carried out using radioligand receptor binding assays.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

1. Objective: To determine the binding affinity (Ki) of a non-radioactive test compound for a specific muscarinic receptor subtype.

2. Materials:

- Receptor Source: Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5 receptors).

- Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), or a subtype-selective antagonist where available.

- Test Compound: The unlabeled cholinergic agonist or antagonist to be tested.

- Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

- Scintillation Cocktail and Scintillation Counter .

- Glass Fiber Filters and Filtration Apparatus .

3. Procedure:

- Incubation: In a series of microcentrifuge tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

- Total Binding: A set of tubes/wells containing the receptor and radioligand without any test compound.

- Non-specific Binding: A set of tubes/wells containing the receptor, radioligand, and a saturating concentration of the non-specific binding control (e.g., atropine).

- Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

- Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

- Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

4. Data Analysis:

- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of this compound-containing ligands with cholinergic receptors initiates distinct intracellular signaling cascades.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes couple to different G-proteins, leading to diverse downstream effects.

Caption: Muscarinic receptor signaling pathways.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. Their activation leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane.

Caption: Nicotinic receptor signaling pathway.

Experimental Workflow for SAR Studies

A typical workflow for a structure-activity relationship study of novel cholinergic ligands involves several key stages, from chemical synthesis to biological evaluation.

Caption: Experimental workflow for SAR studies.

References

An In-depth Technical Guide on the Thermochemical Properties of Trimethylazanium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for trimethylazanium chloride, also known as trimethylammonium chloride. The information is curated for professionals in research and development who require precise data for modeling, process development, and safety assessments. This document summarizes key quantitative thermochemical parameters, details relevant experimental protocols for their determination, and provides a visual representation of a common synthesis pathway.

Thermochemical Data

Quantitative thermochemical data for this compound chloride is essential for understanding its stability, reactivity, and behavior in various chemical processes. The following tables summarize the available data. Due to a lack of comprehensive experimental data for this compound chloride, values for the closely related compound, tetramethylammonium chloride, are provided for comparative purposes where direct data is unavailable.

Table 1: Thermochemical Data for this compound Chloride ((CH₃)₃NHCl)

| Property | Value | Units | Notes |

| Standard Molar Enthalpy of Formation (ΔfH°) | -283.3 | kJ/mol | For the solid state at 298 K[1]. |

| Melting Point | 283-284 | °C | Decomposes[2]. |

| Solubility | Soluble in water and ethanol, slightly soluble in chloroform, insoluble in ether[2]. | - | - |

| pH | 5 | - | For a 100 g/L aqueous solution at 20 °C[2]. |

Table 2: Comparative Thermochemical Data for Tetramethylammonium Chloride ((CH₃)₄NCl)

| Property | Value | Units | Notes |

| Standard Molar Entropy (S°) | 190.71 | J/mol·K | For the solid state at 1 bar[3]. |

| Constant Pressure Heat Capacity (Cp) | 156.94 | J/mol·K | For the solid state at 298.15 K[3]. |

Experimental Protocols

The determination of thermochemical data relies on precise experimental methodologies. The following section outlines the protocols for key experiments relevant to the data presented.

2.1 Synthesis of this compound Chloride

A common laboratory-scale synthesis of this compound chloride involves the reaction of trimethylamine with hydrochloric acid[4][5].

-

Materials:

-

Trimethylamine ((CH₃)₃N)

-

Hydrochloric acid (HCl)

-

Suitable solvent (e.g., water or ethanol)

-

-

Procedure:

-

A solution of trimethylamine is prepared in the chosen solvent in a reaction vessel.

-

An equimolar amount of hydrochloric acid is slowly added to the trimethylamine solution while stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The solvent is then removed, often by evaporation, which leads to the crystallization of trimethylamine hydrochloride[5].

-

The resulting crystals are collected by filtration and dried under vacuum to yield the final product.

-

Another industrial method involves the reaction of trimethylamine with 2-chloroethanol[6].

2.2 Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of organic compounds like this compound chloride can be determined experimentally using combustion calorimetry[7].

-

Apparatus:

-

Bomb calorimeter

-

Oxygen source

-

Sample pellet press

-

Ignition system

-

High-precision thermometer

-

-

Procedure:

-

A precisely weighed sample of this compound chloride is pressed into a pellet and placed in the sample holder of the bomb calorimeter.

-

The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

-

The bomb is then submerged in a known quantity of water in the calorimeter's insulated container.

-

The initial temperature of the water is recorded.

-

The sample is ignited, and the subsequent temperature change of the water is meticulously recorded.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HCl), the standard enthalpy of formation of the compound is determined.

-

2.3 Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance[8].

-

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans

-

Reference material with a known heat capacity (e.g., sapphire)

-

-

Procedure:

-

A baseline measurement is performed with empty sample and reference pans.

-

A precisely weighed sample of a reference material (e.g., sapphire) is placed in the sample pan, and the measurement is repeated under the same temperature program.

-

A precisely weighed sample of this compound chloride is placed in the sample pan, and the measurement is performed again.

-

The heat flow difference between the sample and the reference is measured as a function of temperature.

-

By comparing the heat flow data of the sample to that of the reference material and the baseline, the heat capacity of the sample can be calculated at various temperatures.

-

Visualizations

3.1 Synthesis of this compound Chloride

The following diagram illustrates the straightforward acid-base reaction for the synthesis of this compound chloride from trimethylamine and hydrochloric acid.

3.2 General Chloride Channel Signaling

While specific signaling pathways involving this compound chloride are not well-documented, chloride ions play a crucial role in various cellular signaling cascades. The diagram below provides a generalized representation of how chloride channels can influence downstream signaling pathways, such as the PI3K/Akt pathway, which is involved in cell proliferation and migration[9].

References

- 1. trimethylamine hydrochloride [chemister.ru]

- 2. chembk.com [chembk.com]

- 3. Tetramethylammonium chloride [webbook.nist.gov]

- 4. Trimethylamine Hydrochloride | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimethylamine hydrochloride | 593-81-7 [chemicalbook.com]

- 6. TRIMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The CLC-2 Chloride Channel Modulates ECM Synthesis, Differentiation, and Migration of Human Conjunctival Fibroblasts via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Trimethylazanium (Choline) in Biological Fluids by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylazanium, commonly known as choline, is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid transport. Its metabolism is intricately linked with the gut microbiome and cardiovascular health. Accurate quantification of choline and its metabolites in biological fluids is crucial for understanding its role in health and disease, and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of this compound in plasma and urine.

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from biological fluids.

Materials:

-

Biological fluid (e.g., human plasma, urine)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water with 0.1% formic acid, LC-MS grade

-

This compound (Choline) chloride standard

-

This compound-d9 (Choline-d9) chloride internal standard (IS)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Procedure for Plasma:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of internal standard working solution (e.g., 1 µg/mL of Choline-d9 in 50% MeOH).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Procedure for Urine:

-

Thaw urine samples on ice.

-

Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.

-

In a 1.5 mL microcentrifuge tube, dilute 50 µL of the urine supernatant 1:10 with LC-MS grade water.

-

Add 10 µL of the internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Transfer the diluted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized for the separation of the polar this compound molecule, followed by detection using a tandem mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., QTRAP® system)

-